7-Fluoro-2-mercaptoquinazolin-4(3H)-one: A Comprehensive Technical Guide for Drug Discovery Professionals
7-Fluoro-2-mercaptoquinazolin-4(3H)-one: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Quinazolinone Scaffold and the Significance of Fluorine and Thiol Functionalization
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This guide focuses on a specific, promising derivative: 7-Fluoro-2-mercaptoquinazolin-4(3H)-one. The strategic placement of a fluorine atom at the 7-position and a mercapto (thiol) group at the 2-position is not arbitrary; it is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties.
Fluorine, with its high electronegativity and small size, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The mercapto group, a versatile functional handle, allows for further chemical modifications and can play a crucial role in the molecule's interaction with biological targets, often acting as a hydrogen bond donor or a nucleophile. This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, and ultimately, its bioavailability.
| Property | Value | Source |
| CAS Number | 69661-43-4 | [3] |
| Molecular Formula | C₈H₅FN₂OS | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, with limited aqueous solubility. | Inferred from related structures[4][5] |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic, a key factor for cell membrane permeability.[4] | Inferred |
Synthesis of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one
The synthesis of 2-mercaptoquinazolin-4(3H)-ones is a well-established process in organic chemistry. The most common and efficient method involves the condensation of an appropriately substituted anthranilic acid with an isothiocyanate.[6] For the synthesis of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one, the logical starting material is 4-fluoroanthranilic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 7-Fluoro-2-mercaptoquinazolin-4(3H)-one.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[7] Optimization of reaction conditions may be necessary to achieve the best results.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroanthranilic acid in a suitable polar solvent such as ethanol.
-
Addition of Thiocyanate: To the stirred solution, add a molar equivalent of ammonium thiocyanate.
-
Acidification: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Formation of Intermediate: The initial reaction forms a thiourea intermediate, 4-fluoro-2-thioureidobenzoic acid.
-
Cyclization: Upon continued heating, this intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the desired quinazolinone ring.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash it with cold solvent to remove any unreacted starting materials, and then purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, 7-Fluoro-2-mercaptoquinazolin-4(3H)-one.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system. The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the adjacent protons. A broad singlet corresponding to the N-H proton and another for the S-H proton (which may exchange with D₂O) are also anticipated.
-
¹³C NMR (Carbon NMR): The spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at a downfield chemical shift (typically >160 ppm). The carbon atom attached to the fluorine will show a characteristic C-F coupling.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations. A band corresponding to the C=S group should also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). The fragmentation pattern can provide further structural information.
Reactivity and Potential for Further Functionalization
The 7-Fluoro-2-mercaptoquinazolin-4(3H)-one molecule possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.
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S-Alkylation/Arylation: The thiol group is nucleophilic and can be readily alkylated or arylated to introduce various substituents at the 2-position.[12][13] This is a common strategy to explore the structure-activity relationship (SAR) of quinazolinone-based compounds.
-
N-Alkylation/Arylation: The nitrogen atoms in the quinazolinone ring can also undergo substitution reactions, allowing for further modification of the scaffold.
-
Electrophilic Aromatic Substitution: The benzene ring of the quinazolinone system can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing fluoro and other functional groups.[14]
Reaction Pathway Diagram
Caption: Potential reaction pathways for 7-Fluoro-2-mercaptoquinazolin-4(3H)-one.
Potential Biological Activities and Therapeutic Applications
The quinazolinone scaffold is a cornerstone in the development of various therapeutic agents. The introduction of fluoro and mercapto groups can enhance or modulate these activities.
-
Anticancer Activity: Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and histone deacetylases (HDACs).[15][16] The presence of a fluorine atom can improve the binding affinity to target enzymes.
-
Antimicrobial Activity: The quinazolinone nucleus is also associated with significant antibacterial and antifungal properties.[1] The thiol group can potentially interact with microbial enzymes, contributing to the antimicrobial effect.
-
Anti-inflammatory and Analgesic Effects: Certain substituted quinazolinones have shown promising anti-inflammatory and analgesic activities.[2]
-
Immunomodulatory Activity: Recent studies have highlighted the potential of quinazolinone derivatives as agonists for Toll-like receptors (TLRs), suggesting their application in immunotherapy.[17]
The diverse biological activities of the quinazolinone scaffold, coupled with the modulating effects of the fluoro and mercapto substituents, make 7-Fluoro-2-mercaptoquinazolin-4(3H)-one a highly attractive starting point for the development of new drug candidates. Further research into its specific biological targets and mechanism of action is warranted.
Conclusion
7-Fluoro-2-mercaptoquinazolin-4(3H)-one is a promising heterocyclic compound with significant potential in drug discovery. Its synthesis is achievable through well-established chemical routes, and its structure offers multiple points for further chemical modification. While detailed experimental data for this specific molecule is still emerging, the known properties of the quinazolinone scaffold and the predictable influence of its fluoro and mercapto substituents provide a strong rationale for its investigation as a lead compound in various therapeutic areas. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and biology of this intriguing molecule.
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